molecular formula C13H14BrNO B5701052 N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine

N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine

Cat. No.: B5701052
M. Wt: 280.16 g/mol
InChI Key: CGZGBBKZLOCSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine, also known as NS8593, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of compounds known as benzylamino derivatives and is known to modulate ion channels, particularly the small conductance calcium-activated potassium channels (SK channels).

Mechanism of Action

N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine modulates SK channels, which are responsible for regulating the flow of calcium ions in cells. By modulating these channels, this compound can affect a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. This compound has been found to increase the activity of SK channels, leading to increased calcium uptake and subsequent cellular effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of SK channels, leading to increased calcium uptake and subsequent cellular effects. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for diseases such as asthma and COPD. This compound has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, this compound has been found to have anti-cancer effects, making it a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine is its specificity for SK channels, making it a useful tool for studying the role of these channels in cellular processes. Additionally, this compound has been found to have a long half-life, making it useful for long-term studies. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary when using this compound in lab experiments.

Future Directions

There are several potential future directions for research on N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound's anti-cancer effects warrant further investigation, particularly in the development of cancer treatments. Finally, this compound's potential as a treatment for inflammatory diseases such as asthma and COPD is an area of interest for future research.

Synthesis Methods

N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine can be synthesized through a multistep process starting with 5-bromo-2-furan carboxylic acid. The acid is then converted to an acid chloride, which is then reacted with N-methylbenzylamine to yield this compound.

Scientific Research Applications

N-benzyl-1-(5-bromo-2-furyl)-N-methylmethanamine has been found to have potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have anti-cancer effects, making it a potential treatment for various types of cancer.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-15(9-11-5-3-2-4-6-11)10-12-7-8-13(14)16-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZGBBKZLOCSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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